N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propionamide N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propionamide
Brand Name: Vulcanchem
CAS No.: 1021124-87-7
VCID: VC5579942
InChI: InChI=1S/C16H16FN5O2/c1-2-14(23)18-9-10-24-15-8-7-13-19-20-16(22(13)21-15)11-3-5-12(17)6-4-11/h3-8H,2,9-10H2,1H3,(H,18,23)
SMILES: CCC(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1
Molecular Formula: C16H16FN5O2
Molecular Weight: 329.335

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propionamide

CAS No.: 1021124-87-7

Cat. No.: VC5579942

Molecular Formula: C16H16FN5O2

Molecular Weight: 329.335

* For research use only. Not for human or veterinary use.

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propionamide - 1021124-87-7

Specification

CAS No. 1021124-87-7
Molecular Formula C16H16FN5O2
Molecular Weight 329.335
IUPAC Name N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]propanamide
Standard InChI InChI=1S/C16H16FN5O2/c1-2-14(23)18-9-10-24-15-8-7-13-19-20-16(22(13)21-15)11-3-5-12(17)6-4-11/h3-8H,2,9-10H2,1H3,(H,18,23)
Standard InChI Key VHHRWXOHIIUJDO-UHFFFAOYSA-N
SMILES CCC(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-[2-[[3-(4-fluorophenyl)- triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]propanamide. Its molecular formula, C₁₆H₁₆FN₅O₂, corresponds to a molecular weight of 329.33 g/mol . The structure integrates three key components:

  • A 4-fluorophenyl group attached to the triazolo[4,3-b]pyridazine core

  • An ethyleneoxy linker connecting the heterocycle to the propionamide moiety

  • A propanamide terminal group with potential hydrogen-bonding capabilities .

Spectroscopic and Computational Descriptors

  • SMILES Notation: CCC(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1

  • InChIKey: VHHRWXOHIIUJDO-UHFFFAOYSA-N

  • Topological Polar Surface Area (TPSA): Estimated at 100 Ų, suggesting moderate membrane permeability.

Physicochemical PropertyValue
Molecular Weight329.33 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds7
XLogP3-AA (Partition Coefficient)2.7 (Predicted)

Table 1: Key physicochemical properties derived from computational models .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis typically employs a multi-step strategy involving:

  • Heterocycle Formation: Condensation of 3-amino-6-chloropyridazine with 4-fluorophenyl isocyanate to construct the triazolo[4,3-b]pyridazine core.

  • Nucleophilic Substitution: Reaction of the 6-chloro intermediate with ethylene diamine to install the ethyleneoxy linker .

  • Amide Coupling: Final propionamide introduction via carbodiimide-mediated coupling with propionic acid.

Structural Analogues and SAR Insights

Comparative analysis with related compounds reveals:

  • The 4-fluorophenyl group enhances target binding through hydrophobic and π-π interactions .

  • Ethyleneoxy linkers optimize spatial orientation between the heterocycle and amide groups .

  • Propionamide versus acetamide (as in CID 42109956) shows improved metabolic stability due to reduced α-hydrogen reactivity .

ParameterPrediction
Caco-2 PermeabilityModerate (2.1 × 10⁻⁶ cm/s)
Plasma Protein Binding89%
CYP3A4 InhibitionLow (Ki > 50 µM)
hERG InhibitionModerate Risk

Table 2: ADMET properties estimated using SwissADME and ProTox-II .

Research Gaps and Future Directions

  • Target Deconvolution: Identification of primary molecular targets via chemoproteomics.

  • In Vivo Efficacy: Pharmacokinetic studies in rodent models to assess bioavailability and toxicity.

  • Formulation Development: Addressing solubility limitations (<0.1 mg/mL in aqueous buffers) .

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